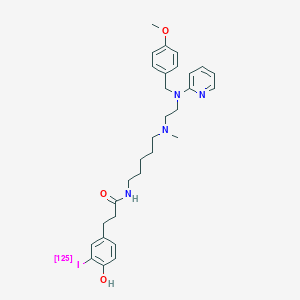

Iodobolpyramine

Description

Properties

CAS No. |

101395-33-9 |

|---|---|

Molecular Formula |

C30H39IN4O3 |

Molecular Weight |

628.6 g/mol |

IUPAC Name |

3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide |

InChI |

InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2 |

InChI Key |

LOPFSGXLOHCWPI-DYSJZCPFSA-N |

SMILES |

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Isomeric SMILES |

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Canonical SMILES |

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Other CAS No. |

101395-33-9 |

Synonyms |

iodobolpyramine |

Origin of Product |

United States |

Radiochemical Synthesis and Labeling Methodologies for Iodobolpyramine

Strategies for Iodination of Pyrilamine Derivatives

The synthesis of [125I]iodobolpyramine typically involves the iodination of a precursor molecule, bolpyramine, which is a derivative of mepyramine (pyrilamine) biologists.comcapes.gov.br. One described method involves a convenient synthesis of [125I]iodobolpyramine from bolpyramine using iodogen capes.gov.br. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a commonly used oxidizing agent for the radioiodination of proteins and peptides, but it can also be used for small molecules. This method allows for the incorporation of the radioactive iodine isotope into the bolpyramine structure capes.gov.br.

Another approach explored for creating iodinated H1-receptor ligands, including iodobolpyramine, involves converting aminoalkyl derivatives of mepyramine into corresponding (hydroxy-4-iodo-5-phenyl-[125I])-3-propionamides using the Bolton-Hunter reagent labeled with [125I] capes.gov.br. The Bolton-Hunter reagent is typically used to label lysine (B10760008) residues in proteins, but its application here suggests a strategy to introduce the iodinated phenyl group via an amide linkage to an aminoalkyl chain attached to a mepyramine derivative capes.gov.br. Iodobolpyramine, derived from the aminopentyl analogue, showed high affinity in this context capes.gov.br.

Direct iodination of mepyramine and its hydroxy analogues has also been investigated, although this approach has been reported to yield derivatives with lower receptor affinities compared to the parent compounds capes.gov.br.

These strategies highlight the importance of selecting appropriate precursors and iodination methods to achieve efficient labeling and retain the desired binding characteristics of the final radiolabeled compound.

Radiochemical Purity and Specific Radioactivity Considerations

Radiochemical purity (RCP) is a critical quality control parameter for radiopharmaceuticals and radiolabeled ligands like [125I]iodobolpyramine ymaws.com. It refers to the proportion of the total radioactivity that is present in the desired chemical form ymaws.com. Impurities, such as free radioiodine or other radiolabeled byproducts, can interfere with binding assays, lead to inaccurate results, and potentially contribute to unnecessary radiation dose in in vivo applications ymaws.com.

For [125I]iodobolpyramine, achieving high radiochemical purity is essential for its effective use as a selective H1 receptor ligand. Purification methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate the radiolabeled product from impurities capes.gov.br. Authentication by HPLC comparison with non-radiolabeled mono- and di-iodinated bolpyramine derivatives helps confirm the identity and purity of the synthesized [125I]iodobolpyramine capes.gov.br.

Specific radioactivity refers to the amount of radioactivity per unit mass of the radiolabeled compound ymaws.com. A high specific radioactivity is advantageous for receptor binding studies, especially when dealing with receptors that are present in low concentrations in tissues biologists.com. [125I]iodobolpyramine has been noted for its significantly higher specific radioactivity compared to [3H]mepyramine biologists.com. This higher specific radioactivity contributes to increased sensitivity in detecting and quantifying H1 receptors biologists.com.

While specific data on the typical radiochemical purity and specific radioactivity values achieved during the synthesis of [125I]iodobolpyramine were not extensively detailed across all sources, the literature emphasizes the importance of these parameters for its successful application as a radioligand biologists.comcapes.gov.brymaws.com. For other radiolabeled compounds, reported radiochemical purities often exceed 95% or even 99%, and specific activities can range from MBq/nmol to GBq/µmol depending on the isotope and synthesis method snmjournals.orgresearchgate.netresearchgate.netresearchgate.net. These examples from related radiochemistry highlight the general standards and goals for radiochemical purity and specific radioactivity in the field.

Histamine H1 Receptor Binding Characterization Using Iodobolpyramine

Quantitative Receptor Binding Assays with Iodobolpyramine

Quantitative receptor binding assays employing [125I]Iodobolpyramine allow for the detailed analysis of its interaction with H1 receptors, providing insights into the binding parameters under controlled conditions.

Saturation Binding Analysis of H1 Receptors

Saturation binding experiments with [125I]Iodobolpyramine are performed to determine the total number of H1 receptor binding sites (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor at equilibrium. These experiments typically involve incubating increasing concentrations of the radioligand with tissue membranes or cells containing H1 receptors until binding equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist and subtracted from total binding to yield specific binding.

Studies using [125I]Iodobolpyramine have demonstrated saturable binding to H1 receptors. In human T lymphocytes, binding saturation was achieved at 0.60-0.65 nM of [125I]Iodobolpyramine. nih.govwikipedia.org Analysis of saturation data in human T cells yielded a dissociation constant (Kd) of 0.41 ± 0.07 nM and a receptor density (Bmax) corresponding to 3407 ± 592 receptors per T cell. nih.govwikipedia.org In guinea pig cerebellar membranes, kinetic and saturation data with [125I]Iodobolpyramine yielded Kd values of 0.05 nM and 0.15 nM, respectively. wikidata.org

| Tissue/Cells | Radioligand Concentration at Saturation | Kd (nM) | Bmax (Receptors per cell) | Temperature (°C) |

| Human T Lymphocytes | 0.60-0.65 nM | 0.41 ± 0.07 | 3407 ± 592 | 27 |

| Guinea Pig Cerebellum | Not specified | 0.05 or 0.15 | Not specified | 25 |

Note: Kd values from guinea pig cerebellum were derived from kinetic and saturation data respectively. wikidata.org

Kinetic Binding Analysis of H1 Receptors

Kinetic binding studies investigate the rates of association (kon) and dissociation (koff) of [125I]Iodobolpyramine with H1 receptors. These experiments involve measuring the binding of the radioligand over time until equilibrium is reached (association) and then initiating dissociation by adding an excess of unlabeled ligand or diluting the sample, and measuring the decrease in bound radioligand over time. nih.gov

In human T lymphocytes, the binding equilibrium of [125I]Iodobolpyramine was reached in 20-30 minutes at 27°C. nih.govwikipedia.org Studies in guinea pig brain at 25°C showed that [125I]Iodobolpyramine exhibited a slow association rate, taking 180-240 minutes to reach equilibrium, and a slow dissociation rate with a half-life (t1/2) of 201 minutes. wikidata.org

| Tissue/Cells | Association Equilibrium Time | Dissociation Half-life (t1/2) | Temperature (°C) |

| Human T Lymphocytes | 20-30 minutes | Not specified | 27 |

| Guinea Pig Brain | 180-240 minutes | 201 minutes | 25 |

Competitive Ligand Binding Studies with H1 Antagonists and Agonists

Competitive binding experiments assess the ability of unlabeled compounds (antagonists or agonists) to inhibit the specific binding of [125I]Iodobolpyramine to H1 receptors. By using various concentrations of the competing ligand, an inhibition curve is generated, from which the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the unlabeled ligand for the receptor.

Competitive binding studies using [125I]Iodobolpyramine have been conducted with a panel of H1 ligands to characterize the pharmacological profile of the binding sites. nih.govwikipedia.org These studies have shown that the binding sites detected by [125I]Iodobolpyramine exhibit pharmacological behavior characteristic of histamine (B1213489) H1 receptors. nih.govwikipedia.org Selective interaction with H1-receptors was demonstrated by estimating Ki values of known agonists and antagonists. wikidata.org

While specific Ki values for a broad panel of ligands in the presence of Iodobolpyramine were not extensively detailed in the provided snippets, one study comparing [125I]iodoazidophenpyramine binding to [125I]Iodobolpyramine binding and histamine-induced contraction in guinea pig ileum reported a Ki value for Mepyramine of 0.33 nM in cerebellar binding studies using [125I]Iodobolpyramine. fishersci.ie

| Competing Ligand | Tissue/Cells | Ki (nM) |

| Mepyramine | Guinea Pig Cerebellum | 0.33 |

Receptor Affinity and Selectivity Profiling of Iodobolpyramine for H1 Receptors

[125I]Iodobolpyramine is known for its high affinity for histamine H1 receptors. wikidata.orgfishersci.ca The low Kd values determined in saturation and kinetic studies (0.41 ± 0.07 nM in human T lymphocytes and 0.05-0.15 nM in guinea pig brain) indicate that it is a potent ligand for the H1 receptor. wikidata.orgnih.govwikipedia.org

Selectivity profiling involves evaluating the binding of Iodobolpyramine to other receptors, particularly other histamine receptor subtypes (H2, H3, H4) and non-histaminergic receptors. Studies have shown that [125I]Iodobolpyramine exhibits selective interaction with H1-receptors, confirmed by the low affinity for histamine H2- and H3-receptor antagonists and non-histaminergic agents. wikidata.org This selectivity makes [125I]Iodobolpyramine a valuable tool for specifically studying H1 receptor populations without significant confounding binding to other targets.

Stereoselectivity in Iodobolpyramine-Mediated Ligand-Receptor Interactions

Stereoselectivity in ligand-receptor interactions refers to the differential binding affinity of stereoisomers (enantiomers or diastereomers) for a receptor. Studies using [125I]Iodobolpyramine have demonstrated clearcut stereoselectivity in H1 receptor binding. nih.govwikipedia.org This was assessed by comparing the affinity of the d- and l-configurations of chlorpheniramine (B86927) in competitive binding experiments. The d-configuration of chlorpheniramine showed a higher affinity for the H1 binding sites detected by [125I]Iodobolpyramine compared to the l-form. nih.govwikipedia.org This observation is consistent with the known stereoselectivity of H1 receptors for chlorpheniramine, where the dextrorotatory isomer (dexchlorpheniramine) is the more active enantiomer. wikipedia.orgontosight.ai

Molecular Insights into Histamine H1 Receptor Structure and Function Revealed by Iodobolpyramine

Identification of H1 Receptor Ligand Binding Domains

Studies aimed at characterizing the molecular components of the H1 receptor ligand binding domain have utilized techniques involving radiolabeled probes, including iodobolpyramine and photoaffinity labels. Photoaffinity labeling with compounds structurally related to mepyramine, such as [125I]iodoazidophenpyramine, followed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), has been employed to identify the protein subunits that constitute the ligand binding site. These experiments have revealed labeled protein bands of specific molecular weights. In guinea pig brain membranes, photoaffinity labeling identified two primary bands at 47 kDa and 56 kDa. Evidence suggests that the 47-kDa band may be a proteolytic fragment of the larger 56-kDa peptide, indicating that a significant portion of the ligand binding domain resides within a protein subunit with an apparent molecular mass of approximately 56 kDa. Similar studies in guinea pig heart identified a major labeled protein at 68 kDa and a less abundant one between 54-58 kDa.

H1 Receptor Isoform Characterization

The application of iodobolpyramine and related techniques has provided insights into the potential existence and characteristics of H1 receptor isoforms in different tissues.

Electrophoretic Mobility Studies of H1 Receptor Isoforms

Electrophoretic analysis following photoaffinity labeling has revealed variations in the apparent molecular weight of the H1 receptor protein depending on the tissue source. A notable finding is the distinct electrophoretic mobility of the H1 receptor found in guinea pig heart (68 kDa) compared to that in other guinea pig tissues such as the cerebellum, ileum, and lung (56 kDa). This difference in molecular size observed through electrophoresis suggests the presence of at least two distinct isoforms of the H1 receptor.

Data from Electrophoretic Mobility Studies:

| Tissue (Guinea Pig) | Major Protein Size (kDa) Associated with H1 Receptor Binding |

| Heart | 68 |

| Cerebellum | 56 |

| Ileum | 56 |

| Lung | 56 |

Evidence for Tissue-Specific H1 Receptor Heterogeneity

The observed differences in electrophoretic mobility provide biochemical evidence for tissue-specific heterogeneity of the H1 receptor. The cardiac isoform, with its higher molecular weight, is pharmacologically similar to the common 56-kDa isoform found in other tissues when studied with available ligands, yet its distinct electrophoretic property hints at potential structural or post-translational modifications that could lead to unique functional attributes in the heart. Furthermore, autoradiographic studies using [125I]iodobolpyramine have demonstrated a heterogeneous distribution of H1 receptors across various regions of the guinea pig central nervous system, with particularly high densities in areas like the cerebellum, thalamus, and nucleus accumbens, and lower levels in the striatum. This differential regional expression further supports the concept of tissue-specific heterogeneity in H1 receptor presentation.

Allosteric Modulation of H1 Receptor Affinity

While iodobolpyramine is primarily used to probe the orthosteric binding site of the H1 receptor, the affinity and interactions of ligands at this site can be subject to allosteric modulation by other molecules or ions binding to distinct sites on the receptor. Allosteric modulation can influence receptor activity and ligand binding properties.

Effects of Guanyl Nucleotides on H1 Receptor-Iodobolpyramine Interactions

Impact of Thiol Reagents on H1 Receptor Conformation and Ligand Binding

Studies investigating the properties of the histamine (B1213489) H1 receptor have revealed that its function and ligand binding characteristics can be influenced by thiol reagents. These reagents are known to interact with sulfhydryl groups, primarily on cysteine residues within proteins, potentially leading to modifications that alter protein conformation and activity. Investigations utilizing reversible probes, such as Iodobolpyramine and 3H-mepyramine, have contributed to understanding these modulatory effects on the H1 receptor. wikipedia.orgwikipedia.org

One notable finding regarding the impact of thiol reagents involves the irreversible effects induced by N-ethylmaleimide (NEM) on the affinity of the H1 receptor for histamine. wikipedia.org NEM, an alkylating agent that reacts with free thiol groups, was shown to modify the H1 receptor in a manner that affected histamine binding. The extent of these irreversible effects was dependent on both the concentration and duration of NEM treatment. wikipedia.org

Analysis of the binding data suggested that NEM treatment led to the conversion of a fraction of H1 receptors from a state of lower affinity for histamine to a state exhibiting higher affinity for the amine. wikipedia.org This change in affinity was observed to be more pronounced for histamine compared to partial agonists. wikipedia.org Importantly, the presence of agonists or antagonists during NEM treatment did not protect against the observed modification of histamine affinity. wikipedia.org

These findings suggest that the effect of NEM is likely due to the alkylation of a critical thiol group within the H1 receptor structure. wikipedia.org This thiol group is hypothesized to be located outside the primary ligand binding domain. wikipedia.org Alkylation of this residue by NEM could stabilize the receptor in a conformation distinct from its activated state, thereby altering the affinity of the orthosteric binding site for ligands like histamine. wikipedia.org

While Iodobolpyramine itself is a tool used in these broader investigations of H1 receptor properties, the specific detailed research findings and data tables directly demonstrating changes in Iodobolpyramine binding after thiol modification by reagents like NEM are not extensively provided in the immediately available search results. However, the observation of altered histamine affinity following NEM treatment, in studies where sensitive probes like Iodobolpyramine are generally employed, underscores the potential for thiol modifications to impact H1 receptor conformation and ligand binding.

Based on the reported effects of NEM on histamine binding affinity to the H1 receptor wikipedia.org, a conceptual representation of the observed affinity change can be summarized:

| Condition | Histamine Affinity State | IC50 Value (approximate) wikipedia.org |

| Untreated Receptor | Low Affinity | 75 µmol l-1 |

| NEM-Treated Receptor | High Affinity | 2 µmol l-1 |

Mapping and Distribution of Histamine H1 Receptors Using Iodobolpyramine Autoradiography

Autoradiographic Localization in Central Nervous System Regions

Studies utilizing [125I]iodobolpyramine autoradiography in guinea pig brain have provided a detailed atlas of H1 receptor distribution. nih.gov The receptors are found in various gray matter areas, with generally low presence in white matter. nih.gov The distribution is heterogeneous, with certain regions exhibiting particularly high densities. nih.govbiologists.comacnp.org

Cerebellum (Molecular Layer)

The cerebellum is one of the brain regions identified as having a high density of H1 receptors, specifically concentrated in the molecular layer. nih.govnih.govbiologists.comacnp.orgnih.gov This finding is consistent with earlier studies using [3H]mepyramine and biochemical methods. biologists.comnih.gov H1 receptor mRNA is also expressed in the granular layer and Purkinje cells of the guinea pig cerebellum, corresponding to the high receptor density observed in the molecular layer. nih.gov

Thalamus (Medial Nucleus)

The thalamus, particularly the medial nucleus, shows a very high density of H1 receptors as revealed by [125I]iodobolpyramine autoradiography. nih.govbiologists.comacnp.org High densities are also observed in the anterior and lateral groups of thalamic nuclei. nih.gov The widespread presence of H1 receptors in the thalamus suggests a significant role for histamine (B1213489) in thalamic function. acnp.org

Nucleus Accumbens

The nucleus accumbens is another area exhibiting very high densities of H1 receptors, a localization that was not as clearly reported with earlier ligands like [3H]mepyramine. nih.govnih.govbiologists.comacnp.org This high receptor density in the nucleus accumbens points to a potential involvement of the histaminergic system in reward and motivation pathways. uliege.be

Cerebral Cortex (Frontal and Frontoparietal Cortex)

H1 receptors are widely distributed throughout the cerebral cortex, including the frontal and frontoparietal cortex. nih.govbiologists.com While present in all areas and layers, a higher density is typically observed in lamina IV. nih.govresearchgate.net The widespread distribution of H1 receptors in the cerebral cortex is thought to contribute to the sedative effects associated with some H1 antihistamines. biologists.comacnp.org

Hypothalamus (Medial Mamillary Nucleus, Premamillary Hypothalamus)

Within the hypothalamus, the distribution of H1 receptors is highly heterogeneous. nih.gov High densities have been noted in several nuclei, including the medial mamillary nucleus and premamillary hypothalamus. nih.govbiologists.com Other hypothalamic areas with high H1 receptor density include the medial preoptic area, dorsomedial, ventromedial, and most posterior nuclei, including the tuberomammillary complex where histaminergic neurons are located. nih.govresearchgate.netnih.gov Histaminergic signaling in the hypothalamus, particularly via H1 receptors in the paraventricular and ventromedial nuclei, is involved in regulating processes such as food intake and wakefulness. nih.govwikipedia.orgfrontiersin.org

Median Eminence and Other Circumventricular Organs

High densities of brain mast cells, which are a source of histamine, are found in regions situated at the boundary between the central nervous system and its surroundings, such as the circumventricular organs and the median eminence. physiology.orgnih.govsemanticscholar.org While the direct localization of H1 receptors using iodobolpyramine specifically within the median eminence and other circumventricular organs is supported by the presence of mast cells in these areas and the involvement of H1 receptors in responses mediated by centrally released histamine, detailed autoradiographic data specifically for these structures using iodobolpyramine in the provided search results are less explicit compared to other brain regions. However, the presence of mast cells and the functional implications of histamine in these areas suggest the likely presence of H1 receptors that could be mapped by iodobolpyramine. physiology.orgnih.govsemanticscholar.org

Here is a summary of H1 receptor distribution in key brain regions based on [125I]iodobolpyramine autoradiography in guinea pig brain:

| Brain Region | Sub-region / Layer | H1 Receptor Density (Relative Scale) | Source(s) |

| Cerebellum | Molecular Layer | Very High | nih.govbiologists.comacnp.orgnih.gov |

| Thalamus | Medial Nucleus | Very High | nih.govbiologists.comacnp.org |

| Thalamus | Anterior, Lateral Groups | High | nih.gov |

| Nucleus Accumbens | - | Very High | nih.govnih.govbiologists.comacnp.org |

| Cerebral Cortex | All areas and layers | Widespread, Moderate to High | nih.govbiologists.comacnp.org |

| Cerebral Cortex | Lamina IV | Higher Density | nih.govresearchgate.net |

| Hypothalamus | Medial Mamillary Nucleus | High | nih.govbiologists.com |

| Hypothalamus | Premamillary Hypothalamus | High | nih.govbiologists.com |

| Hypothalamus | Medial Preoptic Area | High | nih.gov |

| Hypothalamus | Dorsomedial, Ventromedial, Posterior Nuclei | High | nih.govresearchgate.netnih.gov |

| Hypothalamus | Tuberomammillary Complex | High | nih.gov |

| Median Eminence & Circumventricular Organs | - | Mast cells abundant; H1 involvement in function likely implies presence. | physiology.orgnih.govsemanticscholar.org |

Note: The "Relative Scale" is based on descriptions in the provided sources (e.g., "highest density," "very high," "moderate to rather high"). nih.govbiologists.comacnp.org

Data Table: Representative H1 Receptor Binding Data (Guinea Pig Cerebellum)

| Parameter | Value (Guinea Pig Cerebellum) | Notes | Source(s) |

| KD (Saturation) | 0.15 nM | Dissociation constant from saturation data | nih.gov |

| KD (Kinetic) | 0.05 nM | Dissociation constant from kinetic data | nih.gov |

| Specific Binding | ~80% of total binding | Observed with cerebellar membranes | nih.gov |

| Sensitivity Increase (vs [3H]mepyramine) | 50-fold | In detecting H1 receptors | nih.gov |

This table highlights the high affinity and sensitivity of [125I]iodobolpyramine as a radioligand for H1 receptors, particularly in the guinea pig cerebellum. nih.gov

Detailed Research Findings:

The research using [125I]iodobolpyramine autoradiography has significantly advanced the understanding of H1 receptor distribution in the brain. The high sensitivity of this ligand allowed for a more detailed mapping compared to previous methods. nih.govnih.gov The studies confirmed some previously known areas of high H1 receptor density, such as the cerebellum, and revealed new localizations, including in the cerebral cortex and nucleus accumbens. nih.govbiologists.com The heterogeneous distribution across various brain regions underscores the diverse roles of the histaminergic system in regulating numerous physiological functions, including sleep-wake cycles, learning and memory, feeding behaviors, and neuroendocrine regulation. researchgate.netnih.govwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net

Receptor Distribution in Peripheral Tissues

Studies employing iodobolpyramine autoradiography have contributed to understanding the presence and distribution patterns of histamine H1 receptors in various peripheral tissues. This section details findings related to cardiac and lymphoid tissues.

Cardiac Tissues (Nodal Tissue, Cardiac Vessels, Myocardium)

Histamine H1 receptors are known to be present in the heart, and their distribution within different cardiac compartments has been investigated using radioligands like [125I]iodobolpyramine. Autoradiographic studies in guinea pig heart have shown that histamine H1 receptors, visualized with [125I]iodobolpyramine, are notably abundant in the nodal tissue and cardiac vessels. nih.govsemanticscholar.org While present, the distribution in the myocardium appears to be heterogeneous. nih.gov This suggests a varied role for H1 receptors in different cellular components of the heart.

Lymphoid Tissues (Human T Lymphocytes, CD4 and CD8 T Cell Subsets)

The presence of histamine H1 receptors on lymphocytes has been indicated by the effects of histamine agonists and antagonists on T cell subsets. nih.govoup.com The application of [125I]iodobolpyramine has facilitated the direct characterization of these receptors on human T lymphocytes. Studies using this radioligand have provided evidence for a single, highly specific H1 binding site on human T cells. nih.govoup.com

Binding experiments have determined key parameters for the interaction of [125I]iodobolpyramine with these sites. The binding to human T cells was found to be reversible. nih.govoup.com Saturation of binding was achieved at concentrations between 0.60 and 0.65 nM of [125I]iodobolpyramine, with binding equilibrium reached within 20-30 minutes at 27 degrees C. nih.govoup.com The dissociation constant (KD) was determined to be 0.41 ± 0.07 nM (mean ± SE), and the number of receptors per T cell was calculated as 3407 ± 592 (mean ± SE) based on saturation and kinetic analyses. nih.govoup.com

Pharmacological characterization using a panel of H1 ligands demonstrated that the binding sites detected by [125I]iodobolpyramine on T cells exhibit pharmacological behavior characteristic of histamine H1 receptors. nih.govoup.com Notably, the binding displayed clear stereoselectivity, with the d-configuration of chlorpheniramine (B86927) showing higher affinity than the l-form. nih.govoup.com

Further investigation into purified T cell subsets revealed differential expression of H1 receptors. Studies on CD4 and CD8 T cells indicated that CD8 T lymphocytes express approximately twice as many H1 histamine receptors compared to CD4 T cells. nih.govoup.comnih.gov Specifically, the number of H1 receptors per CD8 T cell was reported as 6615 ± 1125, while CD4 T cells expressed 3545 ± 459 receptors. nih.govoup.com These findings highlight a preferential expression of H1 receptors on the CD8 T cell subset. nih.govoup.com

The following table summarizes the quantitative binding data obtained using [125I]iodobolpyramine on human T lymphocytes and their subsets:

| Cell Type | Dissociation Constant (KD) (nM) | Receptor Number per Cell |

| Human T Lymphocytes | 0.41 ± 0.07 | 3407 ± 592 |

| Human CD4 T Cells | - | 3545 ± 459 |

| Human CD8 T Cells | - | 6615 ± 1125 |

*Note: KD values were primarily reported for total human T lymphocytes in the cited studies.

These results underscore the utility of iodobolpyramine as a probe for studying H1 receptor distribution and provide specific data on receptor density in different populations of human T lymphocytes. nih.govoup.com

Iodobolpyramine S Contribution to Understanding Intracellular Signaling Pathways Mediated by H1 Receptors

H1 Receptor-Mediated Signal Transduction Mechanisms

Histamine (B1213489) H1 receptors are members of the G protein-coupled receptor (GPCR) family and are predominantly coupled to Gαq proteins. nih.govmetu.edu.trwikipedia.org Activation of H1Rs by histamine triggers a cascade of intracellular events initiated by the Gαq subunit. nih.govwikipedia.org

Phosphatidylinositol Breakdown and Inositol (B14025) Polyphosphate Turnover

A primary signaling pathway linked to H1R activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govwikipedia.org Upon H1R stimulation, the activated Gαq subunit activates phospholipase C (PLC). nih.govwikipedia.org PLC then catalyzes the breakdown of PIP2, a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This process, known as phosphatidylinositol turnover, leads to an increase in the intracellular concentrations of both IP3 and DAG, propagating the signal downstream. Research using H1R antagonists, including those structurally related to Iodobolpyramine like mepyramine, has demonstrated the inhibition of histamine-induced inositol phosphate (B84403) production, supporting the involvement of the PLC-mediated pathway. conicet.gov.ar

Intracellular Calcium Ion Mobilization

The IP3 generated from PIP2 hydrolysis plays a critical role in mobilizing intracellular calcium ions (Ca²⁺). nih.govmetu.edu.trwikipedia.orgresearchgate.net IP3 binds to specific receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. nih.gov This rapid increase in intracellular Ca²⁺ concentration is a key event in H1R-mediated signaling and contributes to various cellular responses. Studies have shown that histamine-induced intracellular Ca²⁺ mobilization is mediated via H1 receptors and can be prevented by H1R antagonists. nih.govresearchgate.net The use of radiolabeled ligands like [125I]Iodobolpyramine to identify H1R-expressing cells has been foundational in subsequently investigating these calcium signaling events in specific cell populations. nih.gov

Protein Kinase C Activation Pathways

Diacylglycerol (DAG), the other second messenger produced by PLC-mediated PIP2 breakdown, is a potent activator of protein kinase C (PKC). nih.govebi.ac.uk DAG remains in the cell membrane and, in conjunction with increased intracellular Ca²⁺, activates various PKC isozymes. ebi.ac.uk Activated PKC then phosphorylates a range of intracellular proteins, leading to diverse cellular effects. ebi.ac.uk While direct studies specifically using Iodobolpyramine to probe PKC activation pathways are not prominently featured in the search results, the understanding of H1R coupling to the Gαq-PLC-DAG pathway, which is elucidated through studies utilizing H1R ligands and receptor mapping techniques (where Iodobolpyramine is instrumental), establishes the link between H1R activation and PKC signaling. nih.govmdpi.com

Potentiation of Cyclic Nucleotide Formation (e.g., Cyclic AMP, Cyclic GMP)

While H1Rs are primarily coupled to the Gαq pathway, they can also influence cyclic nucleotide signaling, such as the formation of cyclic AMP (cAMP) and cyclic GMP (cGMP). H1R activation does not typically directly stimulate cAMP formation but can potentiate the effects of agents that do, such as those acting on H2 receptors or adenosine (B11128) receptors. biologists.com This potentiation is thought to involve complex mechanisms, potentially including interactions with other signaling pathways or Gβγ subunits released from the Gq protein. nih.gov H1Rs have also been shown to mediate the formation of cGMP in certain cell types, such as neuroblastoma cells. biologists.com Although Iodobolpyramine's direct role in investigating this potentiation or cGMP formation is not explicitly detailed, its use in identifying and localizing H1Rs in tissues where these phenomena occur is crucial for understanding the anatomical basis of these interactions.

Investigation of H1 Receptor Cross-Talk with Other Neurotransmitter Systems

The widespread distribution of H1 receptors, identified through techniques utilizing ligands like [125I]Iodobolpyramine, suggests their potential for interaction and cross-talk with other neurotransmitter systems in the central nervous system and periphery. nih.govnih.govbiologists.comnih.gov

Cholinergic System Interactions in Histaminergic Responses

Interactions between the histaminergic and cholinergic systems have been observed, particularly in the brain. H1 receptors can influence cholinergic neurotransmission. uliege.beresearchgate.net For instance, H1 receptor blockade has been reported to increase extracellular acetylcholine (B1216132) levels in certain brain regions. uliege.be While the precise mechanisms of this cross-talk are complex and involve multiple receptor subtypes and downstream pathways, the ability to accurately map the location and density of H1 receptors using probes like Iodobolpyramine is fundamental to understanding the anatomical basis for these interactions. nih.govbiologists.comnih.gov Studies investigating the effects of histamine and H1R ligands on cholinergic neurons rely on the accurate identification of H1R-expressing cells and regions, a task facilitated by the use of selective radioligands such as [125I]Iodobolpyramine. nih.govbiologists.comnih.gov

Adenosinergic System Potentiation via H1 Receptor Stimulation

While Iodobolpyramine itself is primarily a tool for studying H1 receptors rather than a compound that directly potentiates the adenosinergic system, the research conducted using this and similar H1R ligands contributes indirectly to understanding potential interactions between the histaminergic and adenosinergic systems. The adenosinergic system, primarily mediated by adenosine receptors, plays a significant role in regulating neuronal activity, often exerting inhibitory effects. Histamine, acting through H1Rs, is largely associated with neuronal excitation and promoting wakefulness. amazonaws.com

The detailed characterization of H1R distribution in the brain using techniques like iodobolpyramine autoradiography reveals their presence in various brain regions involved in regulating neuronal excitability and neurotransmitter release. biologists.comontosight.ai Understanding the specific neuronal populations and circuits expressing H1Rs allows researchers to investigate how H1R-mediated signaling might influence the activity of adenosinergic neurons or modulate the effects of adenosine.

The intracellular signaling pathways activated by H1Rs, particularly the increase in intracellular calcium and activation of PKC, can interact with and modify the signaling cascades initiated by adenosine receptors (which are also GPCRs, often coupled to Gi/o or Gs proteins). For example, changes in intracellular calcium levels or PKC activity resulting from H1R stimulation could potentially influence the function of adenosine transporters, the synthesis or release of adenosine, or the downstream signaling of adenosine receptors.

Furthermore, the excitatory effects of H1R activation on neurons, leading to membrane depolarization, could theoretically alter the balance of excitatory and inhibitory neurotransmission in circuits where both histamine and adenosine are active. amazonaws.com By providing a reliable method to quantify and localize H1Rs, iodobolpyramine has facilitated studies that map the potential anatomical substrates for such interactions. While the precise mechanisms by which H1 receptor stimulation might "potentiate" the adenosinergic system are complex and not directly elucidated by studies focused solely on iodobolpyramine binding, the foundational knowledge about H1R expression, binding properties, and primary signaling pathways gained through the use of this probe is essential for designing and interpreting experiments that explore the interplay between these two crucial neuromodulatory systems. Future research building upon the detailed understanding of H1R pharmacology and localization, significantly aided by tools like iodobolpyramine, may uncover specific contexts or pathways through which H1R activation modulates adenosinergic signaling.

Methodological Advancements and Comparative Ligand Analysis in H1 Receptor Research

Comparative Analysis with Other Radiolabeled H1 Receptor Ligands

Comparative studies with other established and experimental radiolabeled ligands highlight the unique advantages and applications of [125I]iodobolpyramine in H1 receptor research.

[3H]Mepyramine as a Reference Ligand

[3H]Mepyramine is a selective radioligand that has been historically used to identify H1 receptors in various tissues, including the gastrointestinal tract, central nervous system, airways, vascular smooth muscle cells, and mammalian brain. researchgate.net [3H]Mepyramine binding assays have been a standard for investigating the physicochemical properties of membrane-bound H1 receptors, such as the modulation of ligand affinity by cations, guanyl nucleotides, or thiol reagents. pnas.org

A key advantage of [125I]iodobolpyramine is its significantly increased sensitivity compared to [3H]mepyramine. The sensitivity for detecting H1 receptors in guinea-pig cerebellum using [125I]iodobolpyramine was reported to be increased 50-fold relative to the use of [3H]mepyramine. nih.gov This enhanced sensitivity allows for more detailed and clearer visualization of H1 receptor distribution, particularly in techniques like autoradiography. nih.govacnp.org Well-contrasted autoradiograms of guinea-pig brain obtained with [125I]iodobolpyramine, even after short exposure times, have confirmed H1 receptor localization previously established with [3H]mepyramine and revealed new localizations in areas such as the cerebral cortex and nucleus accumbens. nih.gov

While [3H]mepyramine exhibits slow dissociation at low temperatures (e.g., 4°C), making it suitable for some autoradiography applications, [125I]iodobolpyramine's higher specific activity contributes to its superior sensitivity for detecting H1 receptors. researchgate.net

[125I]Iodoazidophenpyramine in Photoaffinity Labeling Studies

[125I]Iodoazidophenpyramine is another iodinated ligand used in H1 receptor research, particularly in photoaffinity labeling studies. researchgate.netnih.gov It is a potent H1-receptor antagonist that can bind irreversibly to H1 receptors upon ultraviolet light irradiation. benthamopen.com

Photoaffinity labeling with [125I]iodoazidophenpyramine has been instrumental in the structural characterization of the H1 receptor protein. Studies using this ligand followed by SDS-PAGE analysis have demonstrated that the H1-receptor protein has a molecular weight of approximately 56 kDa under reducing conditions in the brain of rats, guinea pigs, and mice. researchgate.netpnas.orgbenthamopen.comnih.gov In guinea pig heart, photoaffinity labeling with [125I]iodoazidophenpyramine revealed a specifically labeled H1R with a substantially higher molecular weight (68 kDa) compared to the 56 kDa found in other tissues, suggesting the existence of different isoforms, although pharmacologically similar to available ligands. researchgate.netnih.gov

While [125I]iodoazidophenpyramine is valuable for structural studies due to its irreversible binding upon photoactivation, [125I]iodobolpyramine is primarily used for reversible binding assays and autoradiographic mapping due to its high affinity and sensitivity as a reversible ligand. nih.govnih.govcapes.gov.brnih.gov

Comparison with Positron Emission Tomography (PET) Ligands (e.g., [11C]Doxepin, [11C]Mepyramine)

Positron Emission Tomography (PET) ligands like [11C]doxepin and [11C]mepyramine are used to visualize H1 receptors in the living human brain. nih.govbenthamopen.com These ligands allow for in vivo mapping of receptor distribution and density, providing insights into the role of H1 receptors in various physiological and pathological conditions. researchgate.netnih.gov

[11C]Doxepin is a potent ligand for H1 receptors and has been used to image H1 receptors in the human brain via PET. researchgate.net At low doses, doxepin (B10761459) acts as a selective H1 receptor antagonist. researchgate.netdrugbank.comdroracle.airesearchgate.net [11C]Mepyramine has also been used for in vivo visualization of H1 receptors in the primate and human brain using PET. acnp.orgnih.gov

While PET ligands like [11C]doxepin and [11C]mepyramine are crucial for in vivo human studies, [125I]iodobolpyramine is primarily used for in vitro studies, such as binding assays on tissue membranes or solubilized receptors, and for high-resolution autoradiography on tissue sections. nih.govnih.govcapes.gov.brnih.gov The choice of ligand depends on the research question and the experimental system (in vitro vs. in vivo, animal vs. human). nih.gov

Development and Refinement of Assay Techniques Utilizing Iodobolpyramine

[125I]Iodobolpyramine's high affinity and sensitivity have facilitated the development and refinement of various assay techniques for studying H1 receptors.

Membrane-Bound Receptor Assays

[125I]Iodobolpyramine has been widely used in binding assays with membrane preparations from various tissues, particularly guinea pig cerebellum, which is rich in H1 receptors. nih.govnih.govcapes.gov.br In these assays, the specific binding of [125I]iodobolpyramine to H1 receptors is measured, allowing for the determination of receptor density (Bmax) and ligand binding affinity (KD). nih.govnih.gov

Studies using [125I]iodobolpyramine in membrane-bound receptor assays have shown that its specific binding varies linearly with the concentration of membranes and represents a high percentage of total binding (around 80% in guinea pig cerebellar membranes). nih.gov Kinetic studies have revealed a slow association rate (180-240 min to reach equilibrium at 25°C) and a slow dissociation rate (t1/2 = 201 min) for [125I]iodobolpyramine binding to H1 receptors. nih.gov Saturation binding data have yielded KD values in the picomolar to low nanomolar range (e.g., 0.05-0.15 nM), indicating its high affinity and confirming its status as a potent H1-receptor antagonist. nih.gov

These assays are crucial for characterizing the binding properties of H1 receptors and evaluating the affinity of various agonists and antagonists. nih.govnih.gov

Here is a table summarizing some binding data for [125I]iodobolpyramine:

| Tissue Source | Assay Type | Temperature (°C) | KD (nM) | Bmax (fmol/mg protein) | Specific Binding (% of total) | Reference |

| Guinea-pig cerebellum | Membrane Binding | 25 | 0.05 (Kinetic) | - | ~80 | nih.gov |

| Guinea-pig cerebellum | Membrane Binding | 25 | 0.15 (Saturation) | - | ~80 | nih.gov |

| Guinea-pig cerebellum | Solubilized | - | 0.1 | 220 | >90 (at 0.1 nM) | nih.gov |

| Human T lymphocytes | Cell Binding | 27 | 0.41 ± 0.07 | - | - | oup.comaai.orgnih.gov |

Solubilized Receptor Assays

Beyond membrane preparations, [125I]iodobolpyramine has also been utilized in assays involving solubilized H1 receptors. Solubilization of H1 receptors from brain membranes, such as those from guinea pig and rat, has been achieved, and the solubilized receptors have been shown to retain similar antagonist potency differences as observed in membranes for certain compounds. benthamopen.com

[125I]Iodobolpyramine has been used as a probe to detect H1 activity in solubilized preparations. nih.gov For instance, when H1 receptors from guinea pig cerebellum were solubilized using digitonin, [125I]iodobolpyramine binding to this preparation occurred with a KD of 0.1 nM and a Bmax of 220 fmol/mg of protein. nih.gov A sensitive radioassay using a gel filtration procedure was established for detecting H1 activity in the solubilized preparation, where 0.1 nM [125I]iodobolpyramine specific binding represented greater than 90% of total binding. nih.gov

These solubilized receptor assays are important for biochemical characterization and purification efforts of the H1 receptor protein. nih.gov The ability of [125I]iodobolpyramine to bind to both membrane-bound and solubilized receptors underscores its versatility as a research tool.

Quantitative Autoradiography Techniques for Receptor Mapping

[125I]Iodobolpyramine has been successfully employed as a highly sensitive probe for the quantitative autoradiographic mapping of histamine (B1213489) H1 receptors, particularly in the central nervous system of guinea pigs. nih.gov This technique allows for the visualization and quantification of receptor binding sites in tissue sections. Studies have demonstrated that [125I]iodobolpyramine offers increased sensitivity for detecting H1 receptors compared to previously used ligands like [3H]mepyramine. nih.gov For instance, the sensitivity for detecting H1 receptors in guinea pig cerebellum using [125I]iodobolpyramine was reported to be increased 50-fold relative to the use of [3H]mepyramine. nih.gov

The specific binding of [125I]iodobolpyramine has been shown to vary linearly with the concentration of guinea-pig cerebellar membranes, representing approximately 80% of the total binding. nih.gov Its interaction with H1 receptors is selective, as demonstrated by the estimation of Ki values for known agonists and antagonists, and confirmed by low affinity for histamine H2- and H3-receptor antagonists and non-histaminergic agents. nih.gov Kinetic and saturation studies at 25 degrees Celsius have shown that [125I]iodobolpyramine exhibits a slow association rate (180-240 minutes to reach equilibrium) and a slow dissociation rate (t1/2 = 201 minutes). nih.gov These studies yielded KD values of 0.05 nM and 0.15 nM, respectively, indicating its high potency as an H1-receptor antagonist. nih.gov

Application in In Vivo Preclinical Studies for Receptor Visualization

The application of [125I]iodobolpyramine extends to in vivo preclinical studies for the visualization of H1 receptors in experimental animals. The radiolabeled nature of the compound allows for its tracing and localization within living organisms using techniques such as autoradiography or gamma scintigraphy. nih.gov This enables researchers to study the distribution and localization of H1 receptors in various tissues and organs in a living system.

Central Nervous System Imaging in Animal Models

[125I]Iodobolpyramine has been instrumental in establishing detailed autoradiographic mappings of histamine H1 receptors in the central nervous system of animal models, particularly in guinea pigs. nih.gov Using light microscopic autoradiograms on sections of guinea-pig brain and spinal cord, H1 receptors have been labeled with high sensitivity and low background. These studies have confirmed previously known H1 receptor localizations established with [3H]mepyramine and have also revealed new areas of localization. nih.gov For example, new localizations were observed in the cerebral cortex and nucleus accumbens of guinea pigs. nih.gov Autoradiographic mapping results have also shown a high density of H1 receptors in the molecular layer of the guinea pig cerebellum.

Biodistribution Studies in Experimental Animals

While detailed quantitative biodistribution studies specifically focused on the complete in vivo distribution profile of [125I]iodobolpyramine across various organs in experimental animals were not extensively detailed in the provided information, the successful application of this radiolabeled ligand in in vivo CNS imaging in guinea pigs inherently relies on its favorable biodistribution properties that allow sufficient uptake and specific binding in brain tissue. nih.gov Observations from comparative studies using H1 receptor ligands, including potentially iodobolpyramine, have indicated species differences in H1 receptor binding characteristics between guinea pigs and rats, which can influence the ability of a ligand to effectively label receptors in vivo in different species. For instance, species differences may explain why [125I]iodobolpyramine can label guinea pig CNS H1-receptors but may be unable to identify H1Rs in the brain of rats. This highlights that the biodistribution and binding characteristics of Iodobolpyramine can vary depending on the animal species studied, impacting its utility for in vivo receptor visualization.

Conceptual Frameworks and Theoretical Models Derived from Iodobolpyramine Research

Pharmacological Models of H1 Receptor Ligand Binding and Interaction

Studies employing iodobolpyramine have been instrumental in characterizing the binding kinetics and pharmacological profiles of histamine (B1213489) H1 receptors. Iodobolpyramine, as a radiolabeled histamine H1 receptor antagonist, allows for the quantitative assessment of receptor density and affinity in tissue preparations. nih.govnih.gov Its high sensitivity has enabled detailed investigations into the interaction of various ligands with the H1 receptor. nih.gov

Early research using [125I]iodobolpyramine demonstrated its high affinity and selectivity for H1 receptors, particularly in guinea pig brain membranes. nih.gov Kinetic and saturation studies provided key parameters such as dissociation constants (KD) and the maximum number of binding sites (Bmax), contributing to the understanding of H1 receptor pharmacology. nih.govnih.gov For instance, studies in guinea pig cerebellum using [125I]iodobolpyramine yielded KD values in the nanomolar range, indicating its potent binding to the receptor. nih.gov

Furthermore, competition binding experiments with a panel of known H1 agonists and antagonists, utilizing iodobolpyramine as the radioligand, have helped to define the pharmacological characteristics of the H1 binding site. nih.govnih.gov These studies have confirmed the selective interaction of iodobolpyramine with H1 receptors, showing low affinity for H2 and H3 receptors, as well as non-histaminergic agents. nih.gov The observed stereoselectivity in binding, such as the higher affinity of the d-configuration of chlorpheniramine (B86927) compared to the l-form in competition studies with [125I]iodobolpyramine on human T lymphocytes, has provided insights into the structural requirements for ligand interaction with the H1 receptor. nih.govoup.com

Data from binding studies using [125I]iodobolpyramine in human T lymphocytes revealed a single, highly specific H1 binding site. The binding was reversible and saturable, with a determined dissociation constant (KD) and receptor number per cell. nih.gov

Table 1: Iodobolpyramine Binding Characteristics on Human T Lymphocytes

| Parameter | Value (Mean ± SE) |

| Dissociation Constant (KD) | 0.41 ± 0.07 nM |

| Receptors per T cell (Bmax) | 3407 ± 592 |

These findings contribute to pharmacological models describing the quantitative aspects of ligand-receptor interactions and the specificity of H1 receptor binding sites in different tissues.

Contributions to Understanding Histaminergic System Organization and Function

Iodobolpyramine, particularly in its radiolabeled form, has been a valuable tool for mapping the distribution of H1 receptors within the histaminergic system. Autoradiographic studies using [125I]iodobolpyramine have provided detailed anatomical localization of H1 receptors in the central nervous system and other tissues. nih.govnih.govd-nb.infonih.gov

Detailed mapping studies in guinea pig brain and spinal cord using [125I]iodobolpyramine autoradiography have confirmed previously identified H1 receptor locations and revealed new areas of receptor expression. nih.govnih.gov This high-resolution mapping has contributed to a better understanding of the neuroanatomical organization of the histaminergic system and the potential sites of histamine action via H1 receptors. nih.govnih.govd-nb.info For example, studies have shown high densities of H1 receptors in the molecular layer of the guinea pig cerebellum, as well as in cerebral cortex and nucleus accumbens. nih.govnih.govd-nb.info

Research using [125I]iodobolpyramine has also highlighted species differences in H1 receptor distribution and density, such as the observation that while it effectively labels H1 receptors in guinea pig CNS, it is less effective in identifying them in rat brain. benthamopen.com This underscores the importance of considering species-specific variations in pharmacological studies and models of the histaminergic system.

Beyond the central nervous system, iodobolpyramine has been used to investigate H1 receptor presence in peripheral tissues, such as the heart, where autoradiography with [125I]iodobolpyramine revealed abundant H1 receptors in nodal tissue and cardiac vessels, and heterogeneous distribution in the myocardium. nih.gov These studies contribute to a broader understanding of the role of the histaminergic system in regulating various physiological functions.

Broader Implications for Neurotransmitter Receptor Research Methodology and Discovery

The development and application of iodobolpyramine as a highly sensitive radioligand for H1 receptors have had broader implications for neurotransmitter receptor research methodology. Its increased sensitivity compared to earlier ligands, such as [3H]mepyramine, significantly enhanced the ability to detect and visualize H1 receptors, particularly in tissues with lower receptor densities. nih.gov

The successful use of iodobolpyramine in autoradiography has reinforced this technique as a powerful method for mapping receptor distribution in brain sections and other tissues. drugtargetreview.comnih.govfz-juelich.de This methodological contribution extends beyond the histaminergic system, influencing studies of other neurotransmitter receptors. drugtargetreview.comnih.govfz-juelich.de The detailed receptor maps generated using such ligands provide foundational data for understanding the relationship between receptor distribution, brain connectivity, and function. drugtargetreview.comfz-juelich.de

Furthermore, the characterization of H1 receptors using iodobolpyramine has contributed to the general understanding of G protein-coupled receptors (GPCRs), as histamine receptors belong to this superfamily. d-nb.info Insights gained into the binding properties, kinetics, and tissue distribution of H1 receptors through iodobolpyramine research can inform models and methodologies applied to the study of other GPCRs involved in neurotransmission. scielo.brjhmi.edunih.gov The use of highly selective and sensitive ligands like iodobolpyramine is crucial for the accurate characterization of receptor subtypes and their roles in complex biological systems.

The methodologies refined through the use of iodobolpyramine, such as quantitative autoradiography and detailed binding analyses, remain relevant in modern neuroscience for investigating receptor expression patterns and their potential involvement in neurological and psychiatric disorders. nih.govfz-juelich.de

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for iodolopyramine, and how can researchers validate their purity and structural integrity?

- Methodological Answer:

- Step 1 : Refer to peer-reviewed protocols for halogenated heterocycle synthesis (e.g., nucleophilic substitution or cross-coupling reactions). Include characterization via -/-NMR, HPLC-MS, and X-ray crystallography .

- Step 2 : Compare experimental spectral data with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities in stereochemistry .

- Step 3 : Purity validation requires ≥95% HPLC purity with trace solvent analysis (GC-MS) per ICH guidelines .

Q. How should researchers design in vitro assays to evaluate iodolopyramine’s biochemical interactions?

- Methodological Answer:

- Hypothesis-driven design : Use SPR (surface plasmon resonance) for binding affinity studies or fluorometric assays for enzyme inhibition kinetics. Include positive/negative controls (e.g., known inhibitors) and triplicate runs .

- Data normalization : Correct for nonspecific binding using blank wells and solvent-only baselines .

Advanced Research Questions

Q. How can contradictory results in iodolopyramine’s pharmacokinetic (PK) profiles across studies be systematically analyzed?

- Methodological Answer:

- Root-cause analysis :

Compare study parameters: dosage forms (e.g., free base vs. salt), species-specific metabolism (CYP450 isoforms), and analytical methods (LC-MS vs. ELISA) .

Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I² statistic) and publication bias (funnel plots) .

- Resolution : Replicate key experiments under standardized conditions (e.g., FDA Bioanalytical Method Validation guidelines) .

Q. What computational strategies are optimal for predicting iodolopyramine’s off-target effects?

- Methodological Answer:

- Step 1 : Use molecular docking (AutoDock Vina) against Pharmaprojects or ChEMBL databases to identify potential off-targets .

- Step 2 : Validate predictions via MD simulations (AMBER/CHARMM) to assess binding stability over 100+ ns trajectories .

- Step 3 : Prioritize high-risk targets for experimental validation (e.g., kinase profiling panels) .

Q. How can researchers resolve discrepancies between in vivo efficacy and in vitro potency of iodolopyramine?

- Methodological Answer:

- Hypothesis testing :

- Evaluate bioavailability limitations (e.g., PAMPA permeability, plasma protein binding) .

- Assess metabolic stability (hepatocyte incubation + LC-MS metabolite ID) .

- Advanced modeling : Develop PBPK/PD models (GastroPlus/Simcyp) to simulate in vivo exposure-response relationships .

Methodological Frameworks

- Experimental Replicability : Document all synthesis and assay conditions in Supplementary Information (SI) with raw data (e.g., NMR FID files, assay plate maps) .

- Ethical Compliance : For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal research reporting .

- Data Contradiction Protocol :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.